

Initial Studies on the Therapeutic Potential of 6-Aminocaproic Acid: A Technical Guide

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Compound of Interest

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Introduction

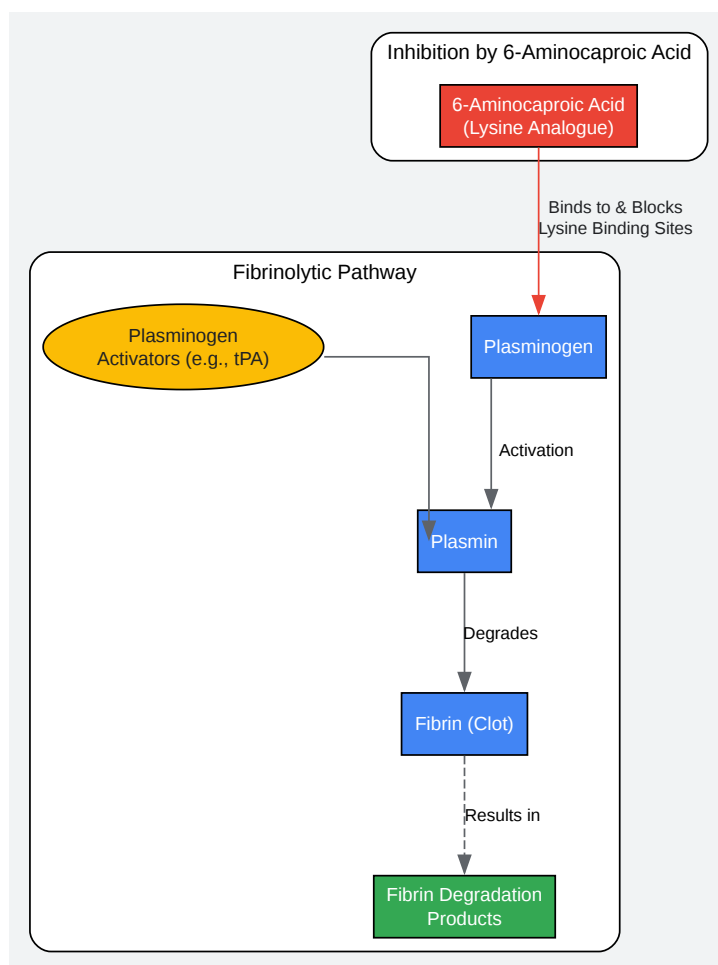
6-Aminocaproic acid (also known as ϵ -aminocaproic acid or EACA) is a synthetic derivative and analogue of the amino acid lysine.[1][2] First described as a therapeutic agent in 1959, its primary and most well-established mechanism of action is the inhibition of fibrinolysis, the process of blood clot breakdown.[2][3] This property makes it a valuable tool in the management of various bleeding disorders.[1] Marketed under the brand name Amicar, **6-aminocaproic acid** is approved by the U.S. Food and Drug Administration (FDA) for treating acute bleeding due to elevated fibrinolytic activity.[1][4]

This technical guide provides an in-depth overview of the foundational studies that have explored the therapeutic potential of **6-aminocaproic acid**. It covers its core mechanism of action, pharmacokinetic profile, key preclinical and clinical findings, and the experimental protocols employed in this research.

Core Mechanism of Action: Antifibrinolysis

The therapeutic effect of **6-aminocaproic acid** is principally exerted through its potent inhibition of the fibrinolytic system.[5] As a lysine analogue, it competitively and reversibly binds to the lysine-binding sites on plasminogen.[6][7] This action prevents plasminogen from binding to fibrin, thereby blocking its conversion to plasmin, the active enzyme responsible for degrading fibrin clots.[8][9] To a lesser extent, it also possesses antiplasmin activity.[5][10] By

stabilizing existing blood clots against premature dissolution, **6-aminocaproic acid** is effective in controlling hemorrhage in conditions characterized by excessive fibrinolysis.[4][8]



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Caption: Mechanism of **6-Aminocaproic Acid** in the Fibrinolytic Pathway.

Pharmacokinetic and Toxicological Profile

6-Aminocaproic acid is rapidly absorbed following oral administration and is primarily eliminated unchanged via renal excretion.[11][12] Its pharmacokinetic properties are summarized below.

Quantitative Pharmacokinetic Data

Parameter	Value	Source
Bioavailability (Oral)	Complete (F=1)	[5][11][12]
Time to Peak Plasma Conc.	1.2 ± 0.45 hours	[5][12]
Biological Half-Life	Approximately 2 hours	[10][11]
Apparent Volume of Dist.	23.1 ± 6.6 L (Oral); 30.0 ± 8.2 L (IV)	[5][12]
Metabolism	11% appears as the metabolite adipic acid	[11][12]
Primary Route of Excretion	Renal (65% as unchanged drug)	[11][12]
Plasma Clearance	169 mL/min	[10][11]

Toxicology Summary

Animal studies have provided insights into the toxicological profile of **6-aminocaproic acid**. High intravenous doses were lethal in mice, rats, and dogs.[5] Prolonged administration has been associated with myopathy, including skeletal muscle weakness and necrosis of muscle fibers, highlighting the need to monitor creatine phosphokinase (CPK) levels during long-term therapy.[5][12]

Preclinical Research

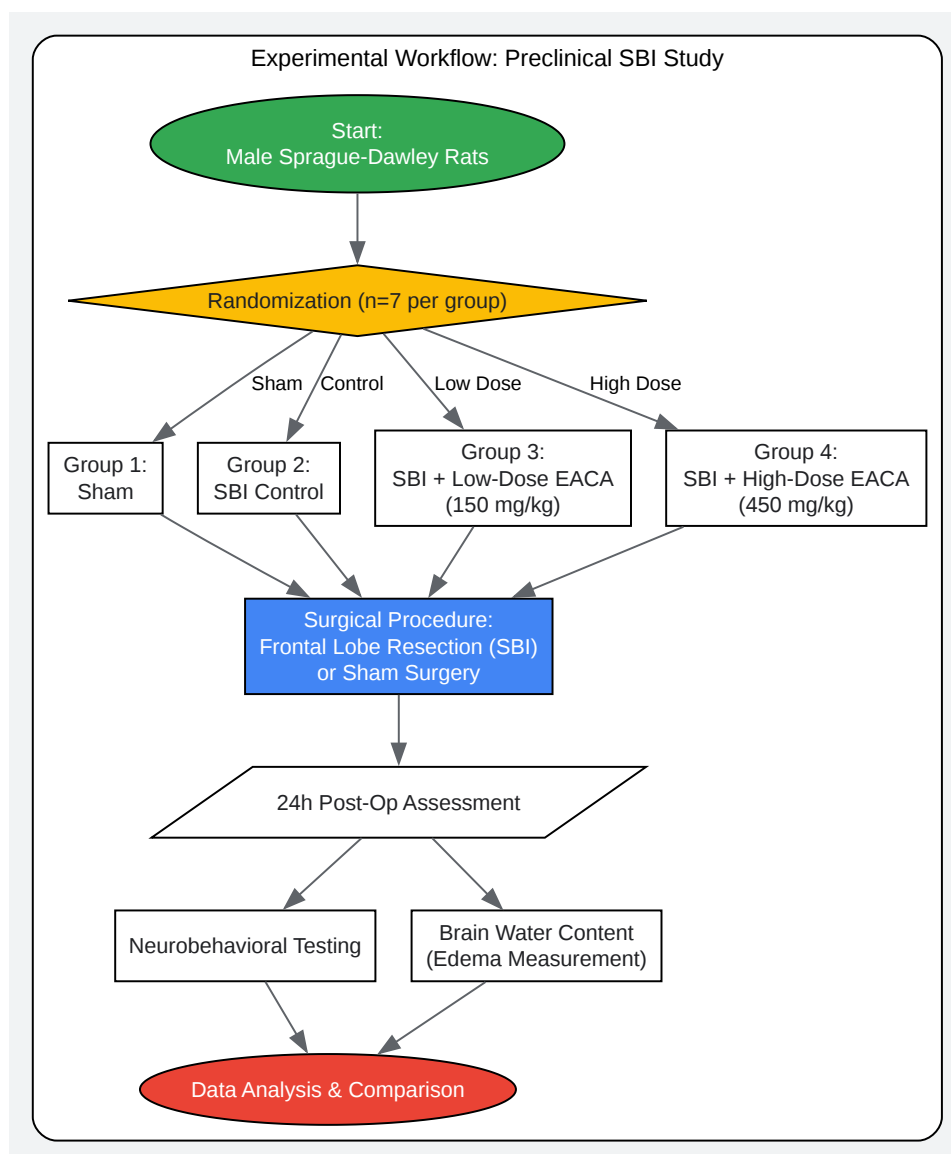
Initial preclinical studies were crucial in establishing the neuroprotective potential of **6-aminocaproic acid** beyond its hemostatic effects. A key area of investigation has been its role in mitigating surgically induced brain injury (SBI).

Study: Neuroprotection in a Rat Model of Surgically Induced Brain Injury

One study investigated the efficacy of **6-aminocaproic acid** as a pretreatment neuroprotective agent in a rat model of SBI.[13] The rationale was that plasmin, a serine protease, contributes

to cerebral edema and blood-brain barrier disruption; as an antifibrinolytic, **6-aminocaproic acid** could reduce active plasmin levels and preserve the neurovascular unit.[\[13\]](#)

- Animal Model: Male Sprague-Dawley rats were used.[\[13\]](#)
- Group Allocation: Animals were randomly assigned to four groups: (1) Sham, (2) SBI, (3) SBI + Low-Dose EACA (150 mg/kg), and (4) SBI + High-Dose EACA (450 mg/kg).[\[13\]](#)
- Surgical Procedure: SBI was induced via a partial right frontal lobe resection through a frontal craniotomy.[\[13\]](#) The sham group underwent the craniotomy without resection.
- Drug Administration: EACA or placebo was administered prior to the surgical procedure.
- Postoperative Assessment: At 24 hours post-surgery, assessments included neurobehavioral testing and measurement of brain water content (cerebral edema).[\[13\]](#)



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Caption: Workflow for Preclinical Surgically Induced Brain Injury (SBI) Study.

Preclinical Findings

The results at 24 hours demonstrated that pretreatment with both low and high doses of **6-aminocaproic acid** significantly reduced brain water content and improved neurobehavioral function compared to the untreated SBI group.[13] This suggests a potential therapeutic application for mitigating iatrogenic injury during neurosurgical procedures.[13]

Study Model	Treatment Groups	Key Quantitative Findings	Conclusion
Rat Surgically Induced Brain Injury[13]	Sham, SBI, SBI + 150 mg/kg EACA, SBI + 450 mg/kg EACA	Both EACA doses led to a statistically significant reduction in brain water content compared to the SBI control group.	EACA may be a useful pre-therapeutic agent for reducing cerebral edema and neurological deficits following brain surgery.

Clinical Studies and Therapeutic Applications

The primary therapeutic utility of **6-aminocaproic acid** is in the management of acute bleeding. Its efficacy has been evaluated in various clinical settings, from inherited bleeding disorders to surgery-associated hemorrhage.

Use in Inherited Bleeding Disorders

6-aminocaproic acid is frequently used as an adjunctive, off-label therapy to manage bleeding in patients with hemophilia and von Willebrand disease, particularly for bleeding in mucous membranes such as the mouth during dental procedures.[8][9] The National Bleeding Disorders Foundation recommends administering a factor concentrate first to form a clot, followed by **6-aminocaproic acid** to preserve it.[8][9]

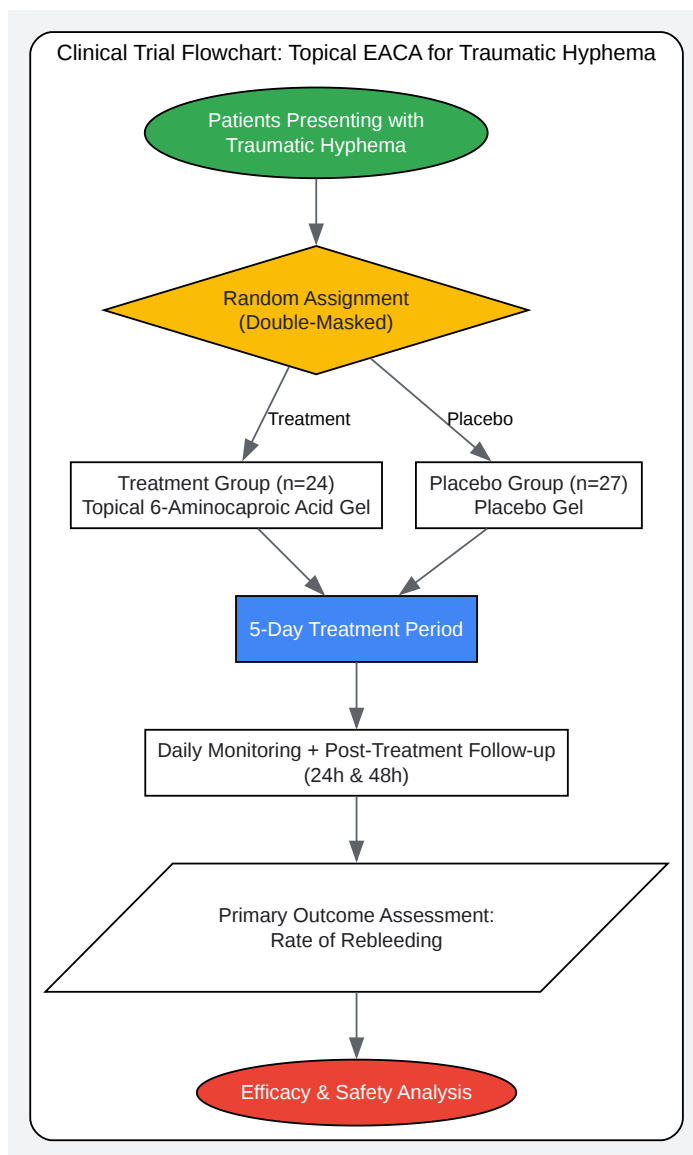
Use in Traumatic Hyphema

A significant area of study has been the use of **6-aminocaproic acid** to prevent recurrent hemorrhage in patients with traumatic hyphema (blood in the anterior chamber of the eye).[1]

A phase III multicenter, randomized, placebo-controlled clinical trial was conducted to determine the safety and efficacy of a topical formulation (Caprogel).[14]

- Objective: To evaluate if topical **6-aminocaproic acid** reduces the rate of rebleeding in traumatic hyphema.[14]
- Design: A double-masked, placebo-controlled trial.[14]

- Participants: 51 patients were enrolled before the trial was terminated.[14]
- Intervention: Patients were randomly assigned to a 5-day treatment with either topical **6-aminocaproic acid** gel or a placebo gel.[14]
- Main Outcome Measure: The rate of secondary hemorrhage (rebleeding).[14]



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Caption: Flowchart for the Phase III Trial of Topical EACA in Traumatic Hyphema.

Summary of Key Clinical Trial Data

Indication	Study Design	Treatment Arms	Key Quantitative Outcome	Conclusion
Traumatic Hyphema [14]	Phase III, Randomized, Placebo-Controlled	Topical EACA (n=24) vs. Placebo (n=27)	Rebleeding Rate: 8% in EACA group vs. 30% in placebo group.	Topical EACA is safe and shows a trend towards reducing the rebleeding rate. A larger trial is needed for definitive conclusions.
Bleeding in Infants on ECMO [15] [16]	Multi-institutional, Randomized, Blinded	EACA (100 mg/kg load, then 25 mg/kg/h) (n=13) vs. Placebo (n=16)	Incidence of significant intracranial hemorrhage (ICH): 23% in EACA group vs. 12.5% in placebo group (no statistical difference).	EACA use in neonates on ECMO is safe but may not decrease the overall incidence of hemorrhagic complications.
Cerebral Hemorrhage [17] [18]	Comparative Study	Mannitol + EACA (n=61) vs. EACA alone (n=61)	Higher total efficacy and improved neurological scores in the combination group.	The combination therapy appears efficacious. (Note: This study was later retracted due to evidence of systematic manipulation of the publication process) [19]

Other Investigated Therapeutic Areas

- Perioperative Bleeding: **6-aminocaproic acid** is commonly used off-label to reduce bleeding and transfusion needs during major surgeries, especially cardiac surgery.[4][9]
- Hematological Malignancy: A retrospective review suggests that it may be a relatively safe adjunct for managing bleeding in patients with refractory thrombocytopenia.[20]
- Hereditary Angioedema: It has been used for long-term prophylaxis in adults with this condition.[9]

Conclusion and Future Directions

Initial studies have firmly established **6-aminocaproic acid** as an effective antifibrinolytic agent with a primary therapeutic role in controlling acute bleeding across a range of clinical scenarios. Its mechanism as a lysine analogue that inhibits plasminogen activation is well-understood. While its efficacy in managing hemorrhage in settings like dental surgery for hemophiliacs and perioperative care is widely accepted, its benefit in other areas, such as preventing complications in neonates on ECMO, remains less certain.

Preclinical research has unveiled a potential neuroprotective role for **6-aminocaproic acid**, particularly in mitigating surgically induced brain injury, which warrants further investigation to clarify optimal dosing and mechanisms. Future research should focus on larger, well-designed randomized controlled trials to validate its efficacy in these emerging applications and to better define its risk-benefit profile compared to other antifibrinolytics like tranexamic acid.[2][21]

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